molecular formula C20H25NO7 B3560741 3,5-DIMETHYL 1-ETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-ETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3560741
M. Wt: 391.4 g/mol
InChI Key: MVRRCBHEQXJRQX-UHFFFAOYSA-N
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Description

3,5-Dimethyl 1-ethyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Methyl ester groups at positions 3 and 5 of the dihydropyridine ring.
  • An ethyl substituent at position 1.
  • A 2,3,4-trimethoxyphenyl group at position 4.

1,4-DHPs are widely studied for their pharmacological properties, particularly as calcium channel blockers (e.g., nifedipine). The electron-donating methoxy groups on the aryl ring and ethyl ester at position 1 distinguish this compound from classical 1,4-DHPs like nifedipine, which typically feature electron-withdrawing nitro substituents .

Properties

IUPAC Name

dimethyl 1-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO7/c1-7-21-10-13(19(22)27-5)16(14(11-21)20(23)28-6)12-8-9-15(24-2)18(26-4)17(12)25-3/h8-11,16H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRRCBHEQXJRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(C(=C1)C(=O)OC)C2=C(C(=C(C=C2)OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-ETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-ETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Functional groups on the dihydropyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were found to be relatively low compared to standard antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored in relation to its structural components. The presence of methoxy groups significantly enhances solubility and bioavailability, critical factors for therapeutic efficacy. Comparative analysis with similar compounds revealed that the trimethoxy substitution pattern plays a crucial role in enhancing both antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of the compound against various pathogens. Results indicated that it outperformed several conventional antibiotics.
  • Cancer Cell Line Study : In vitro experiments demonstrated the compound's ability to induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-ETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among 1,4-DHP derivatives influence their electronic properties, solubility, and biological activity:

Compound Name Substituents at Key Positions Aryl Group Features
Target Compound 1-Ethyl; 3,5-dimethyl esters 2,3,4-Trimethoxyphenyl (electron-donating)
Nifedipine () 1-Methyl; 3,5-dimethyl esters 2-Nitrophenyl (electron-withdrawing)
(4RS)-3-Benzyl 5-methyl analogue () 3-Benzyl; 5-methyl esters 4-Nitrophenyl (electron-withdrawing)
K837-0967 () 1-(4-Methoxybenzyl); 3,5-dimethyl esters 2,4,5-Trimethoxyphenyl (electron-donating)
  • Electron-Donating vs. Withdrawing Groups : The target compound’s 2,3,4-trimethoxyphenyl group may reduce calcium channel blocking potency compared to nifedipine’s nitro group but could enhance selectivity for specific vascular beds .
  • Ester Group Effects: Ethyl at position 1 (vs.

Pharmacological Implications

  • Nifedipine : A benchmark calcium channel blocker with high potency due to its nitro group’s strong electron-withdrawing effect, facilitating interaction with L-type calcium channels .
  • Target Compound: The trimethoxy substitution may shift activity toward peripheral vasculature or novel targets (e.g., potassium channels) due to altered electronic profiles .
  • K837-0967 : Demonstrates how methoxy positional isomerism (2,4,5- vs. 2,3,4-) affects receptor binding; 2,3,4-substitution may optimize steric interactions .

Physicochemical Properties

Property Target Compound Nifedipine K837-0967
Molecular Weight ~483 g/mol (estimated) 346.33 g/mol 483.52 g/mol
LogP (Lipophilicity) Higher (ethyl group) Moderate (methyl esters) High (methoxybenzyl)
Solubility Moderate (polar methoxy) Low (nitro group) Low (bulky substituents)
  • The ethyl group and methoxy substituents in the target compound likely enhance membrane permeability but may reduce aqueous solubility compared to nifedipine .

Biological Activity

3,5-DIMETHYL 1-ETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE (commonly referred to as a 1,4-dihydropyridine or DHP derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, particularly focusing on its anticancer properties and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C19H24N2O6C_{19}H_{24}N_{2}O_{6}, with a molecular weight of 360.41 g/mol. The structure features a dihydropyridine ring, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various 1,4-DHP derivatives. For instance, a study synthesized multiple DHPs and evaluated their effects on human cervical adenocarcinoma (HeLa) and breast carcinoma (MCF-7) cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity towards these cancer cell lines:

CompoundCell LineIC50 (µM)
DHP-18HeLa3.6
DHP-19HeLa2.3
DHP-20MCF-75.2

These results suggest that the structural modifications on the dihydropyridine core can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. The compounds may interact with cellular pathways that regulate growth and apoptosis, such as the transforming growth factor-beta (TGF-β) signaling pathway. However, specific mechanisms related to this compound require further investigation to elucidate its precise action .

Case Studies

In a notable case study involving a series of synthesized DHP derivatives, researchers evaluated their effects on various cancer cell lines. The study found that compounds with specific substituents at the C4 position exhibited enhanced selectivity and potency against HeLa and MCF-7 cells compared to other tested compounds. This suggests that careful structural modifications can lead to improved therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,5-dimethyl 1-ethyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate?

  • Methodology : The compound can be synthesized via a multi-step Hantzsch dihydropyridine synthesis. A typical approach involves cyclocondensation of an aldehyde (e.g., 2,3,4-trimethoxybenzaldehyde), ethyl acetoacetate, and ammonium acetate in ethanol under reflux. The reaction is monitored via TLC, and the product is purified using column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation is achieved via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR spectroscopy .
  • Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts like regioisomers or oxidation products.

Q. How can the stereoelectronic properties of this compound be characterized to inform its reactivity?

  • Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the molecule’s geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Pair computational data with experimental UV-Vis spectroscopy to validate electronic transitions. X-ray crystallography (if single crystals are obtainable) provides precise bond angles and dihedral angles critical for understanding steric effects .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodology :

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy : 1H NMR^1 \text{H NMR} (δ 1.2–1.4 ppm for ethyl ester protons; δ 6.5–7.5 ppm for aromatic protons) and 13C NMR^{13} \text{C NMR} (ester carbonyls at ~165–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent variations on the dihydropyridine core influence biological activity in pharmacological assays?

  • Methodology :

  • Synthesize analogs with modified substituents (e.g., replacing ethyl with methyl or varying methoxy groups on the phenyl ring).
  • Test in vitro bioactivity (e.g., calcium channel blocking using patch-clamp assays) and correlate results with computational docking studies (e.g., AutoDock Vina targeting L-type calcium channels).
  • Data Analysis : Use QSAR models to link electronic parameters (Hammett σ constants) or steric bulk (Taft steric parameters) to IC50_{50} values .

Q. What strategies resolve contradictions in metabolic stability data across different in vitro models?

  • Case Study : If the compound shows high stability in human liver microsomes but rapid degradation in hepatocyte assays, investigate phase II metabolism (e.g., glucuronidation) using LC-MS/MS. Compare cytochrome P450 isoform activity (CYP3A4 vs. CYP2D6) via inhibition studies with selective inhibitors like ketoconazole or quinidine .
  • Experimental Design : Include control experiments with NADPH-supplemented microsomes and hepatocytes to differentiate oxidative vs. conjugative metabolism.

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodology :

  • Calculate physicochemical properties (logP, polar surface area) using software like MarvinSketch.
  • Perform molecular dynamics simulations to predict BBB permeability (e.g., PAMPA-BBB assay correlations).
  • Validate predictions with in situ perfusion studies in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 1-ETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-ETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.